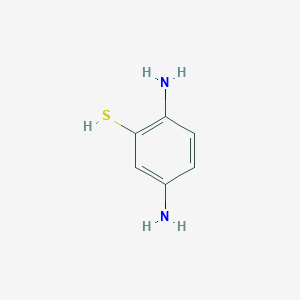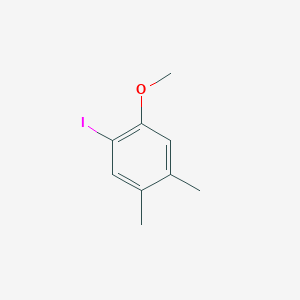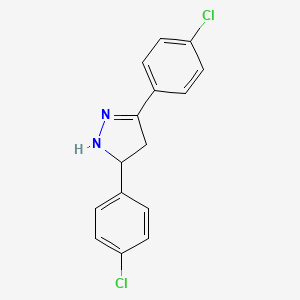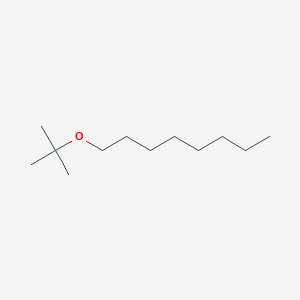
Octane, 1-(1,1-dimethylethoxy)-
Descripción general
Descripción
“Octane, 1-(1,1-dimethylethoxy)-” is a chemical compound with the formula C12H26O2 . It is also known as Octanal diethyl acetal and 1,1-Diethoxyoctane .
Synthesis Analysis
The synthesis of “Octane, 1-(1,1-dimethylethoxy)-” involves several steps. The process starts with the reaction of L-serine with acetyl chloride to form methyl serinate hydrochloride . This is followed by the reaction of methyl serinate hydrochloride with di-tert-butyl dicarbonate to form N-Boc-L-serine methyl ester . The final step involves the reaction of N-Boc-L-serine methyl ester with 2,2-dimethoxypropane and p-toluenesulfonic acid monohydrate to form the desired product .Molecular Structure Analysis
The molecular structure of “Octane, 1-(1,1-dimethylethoxy)-” consists of 12 carbon atoms, 26 hydrogen atoms, and 2 oxygen atoms . The IUPAC Standard InChI is InChI=1S/C12H26O2/c1-4-7-8-9-10-11-12(13-5-2)14-6-3/h12H,4-11H2,1-3H3 .Physical And Chemical Properties Analysis
The physical and chemical properties of “Octane, 1-(1,1-dimethylethoxy)-” include its molecular weight, which is 202.3336 . Other properties such as boiling temperature, critical temperature, critical pressure, density, enthalpy of vaporization, and heat capacity can be obtained from specialized databases like the NIST/TRC Web Thermo Tables .Aplicaciones Científicas De Investigación
Corrosion Inhibition
A study by Chafiq et al. (2020) explores the use of green and environmentally friendly compounds for corrosion inhibition, including the effectiveness of spirocyclopropane derivatives in protecting mild steel in acidic solutions. The research highlights the importance of π-electrons in aromatic rings and lone-pair electrons in methoxy groups for enhanced adsorption onto iron surfaces, leading to effective corrosion inhibition. The findings are significant for developing sustainable solutions in chemical and technology-related fields (Chafiq et al., 2020).
Adduct Formation with Rhodium
Jaźwiński and Kamieński (2007) investigated the formation of adducts of rhodium(II) tetraacetate with nitrogenous organic ligands, including 1-azabicyclo[2,2,2]octane. This research provides insights into the chemical interactions and molecular structures of these adducts, contributing to the understanding of complex metal-organic interactions and their potential applications (Jaźwiński & Kamieński, 2007).
Self-Association in Liquid State
Iwahashi et al. (1993) studied the self-association of octan-1-ol in liquid state and in decane solutions, focusing on the molecular behavior and interactions of octane derivatives. The research contributes to the understanding of molecular interactions in different states and conditions, which is crucial for applications in chemical engineering and material science (Iwahashi et al., 1993).
Enhancement of Gasoline Octane Number
Safari Kish et al. (2010) explored the use of functionalized carbon nanotubes for increasing the octane number of gasoline. This study highlights the potential of nanotechnology in improving fuel efficiency and quality, showcasing a novel approach to enhancing the performance of gasoline through material science (Safari Kish et al., 2010).
Safety and Hazards
“Octane, 1-(1,1-dimethylethoxy)-” is classified as a highly flammable liquid and vapor. It may be fatal if swallowed and enters airways. It causes skin irritation and serious eye irritation. It may cause drowsiness or dizziness . It is advised to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes .
Propiedades
IUPAC Name |
1-[(2-methylpropan-2-yl)oxy]octane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H26O/c1-5-6-7-8-9-10-11-13-12(2,3)4/h5-11H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXJWXUJMLBHMHP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCOC(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H26O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60472123 | |
| Record name | Octane, 1-(1,1-dimethylethoxy)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60472123 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Octane, 1-(1,1-dimethylethoxy)- | |
CAS RN |
51323-70-7 | |
| Record name | Octane, 1-(1,1-dimethylethoxy)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60472123 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



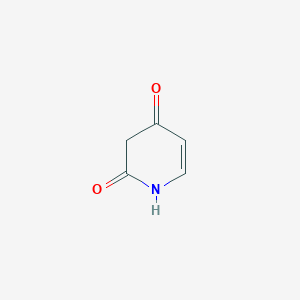
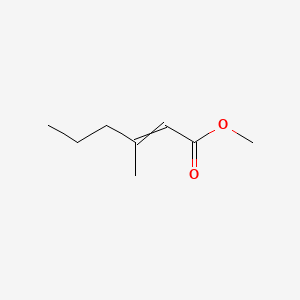
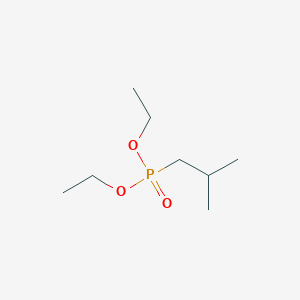

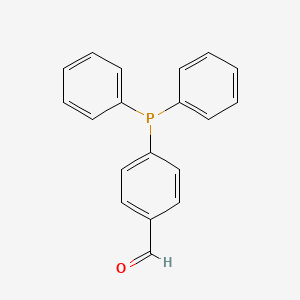
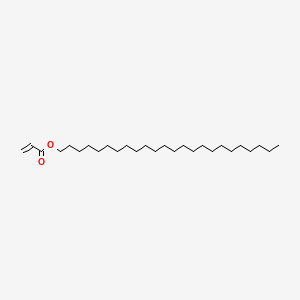

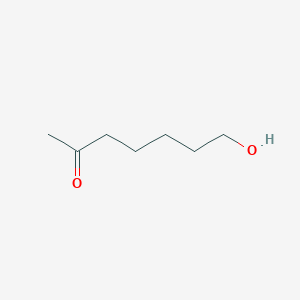
![4b,9b-Dihydroindeno[2,1-a]indene-5,10-dione](/img/structure/B3053076.png)

